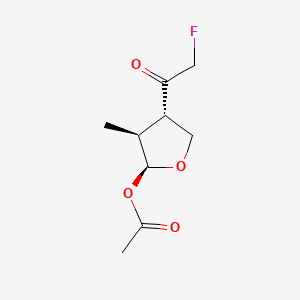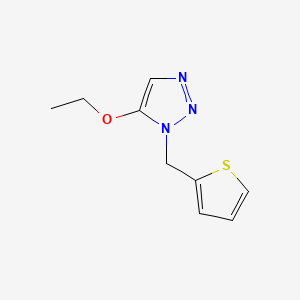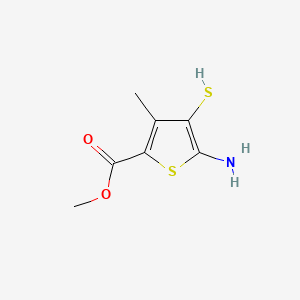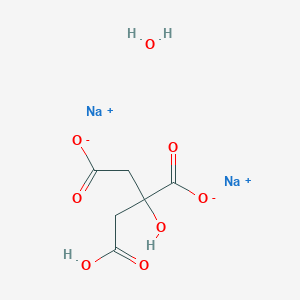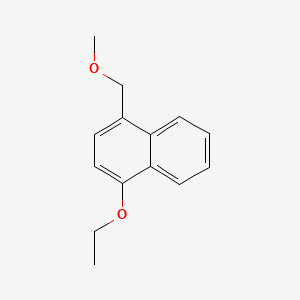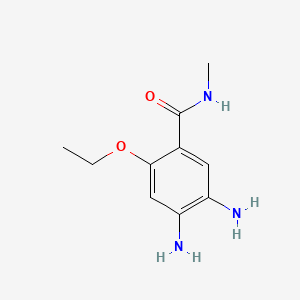![molecular formula C11H15N3 B568630 [2-(1H-Indol-3-yl)-1-methyl-ethyl]-hydrazine CAS No. 117776-78-0](/img/structure/B568630.png)
[2-(1H-Indol-3-yl)-1-methyl-ethyl]-hydrazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[2-(1H-Indol-3-yl)-1-methyl-ethyl]-hydrazine is a compound that features an indole moiety, which is a significant heterocyclic system in natural products and drugs. Indole derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry for their potential therapeutic applications .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of [2-(1H-Indol-3-yl)-1-methyl-ethyl]-hydrazine typically involves the reaction of indole derivatives with hydrazine. One common method includes the condensation of indole-3-carbaldehyde with hydrazine hydrate under reflux conditions . This reaction can be catalyzed by acids or bases to improve yield and selectivity.
Industrial Production Methods
Industrial production of indole derivatives often employs multicomponent reactions due to their efficiency and high yield. For example, the reaction of arylglyoxal monohydrate, 2-amino-1,4-naphthoquinone, and indole in acetonitrile medium under reflux conditions with sulfamic acid as a catalyst is a greener methodology for synthesizing complex indole derivatives .
化学反応の分析
Types of Reactions
[2-(1H-Indol-3-yl)-1-methyl-ethyl]-hydrazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenation using bromine in acetic acid.
Major Products Formed
Oxidation: Formation of indole-3-carboxylic acid.
Reduction: Formation of indole-3-ethylamine.
Substitution: Formation of 5-bromoindole derivatives.
科学的研究の応用
Chemistry
In chemistry, [2-(1H-Indol-3-yl)-1-methyl-ethyl]-hydrazine is used as a building block for synthesizing more complex molecules. It is employed in the synthesis of various heterocyclic compounds and natural product analogs .
Biology
Biologically, indole derivatives are known for their antiviral, anticancer, and antimicrobial activities. This compound is studied for its potential to inhibit the growth of cancer cells and microbes .
Medicine
In medicine, this compound is explored for its therapeutic potential in treating various diseases, including cancer and viral infections. Its ability to interact with multiple biological targets makes it a promising candidate for drug development .
Industry
Industrially, indole derivatives are used in the production of dyes, agrochemicals, and pharmaceuticals. The compound’s versatility in chemical reactions makes it valuable for various industrial applications .
作用機序
The mechanism of action of [2-(1H-Indol-3-yl)-1-methyl-ethyl]-hydrazine involves its interaction with specific molecular targets. It can bind to enzymes and receptors, modulating their activity. For example, it may inhibit enzymes involved in cell proliferation, leading to anticancer effects . The compound’s structure allows it to interact with multiple pathways, making it effective in various biological contexts .
類似化合物との比較
Similar Compounds
Indole-3-acetic acid: A plant hormone with similar indole structure.
Indole-3-carbinol: Known for its anticancer properties.
Indole-3-ethylamine: A neurotransmitter precursor.
Uniqueness
What sets [2-(1H-Indol-3-yl)-1-methyl-ethyl]-hydrazine apart is its hydrazine moiety, which imparts unique reactivity and biological activity. This makes it a versatile compound for various applications in research and industry .
特性
IUPAC Name |
1-(1H-indol-3-yl)propan-2-ylhydrazine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3/c1-8(14-12)6-9-7-13-11-5-3-2-4-10(9)11/h2-5,7-8,13-14H,6,12H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXNVZMWHMHUXRH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CNC2=CC=CC=C21)NN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
